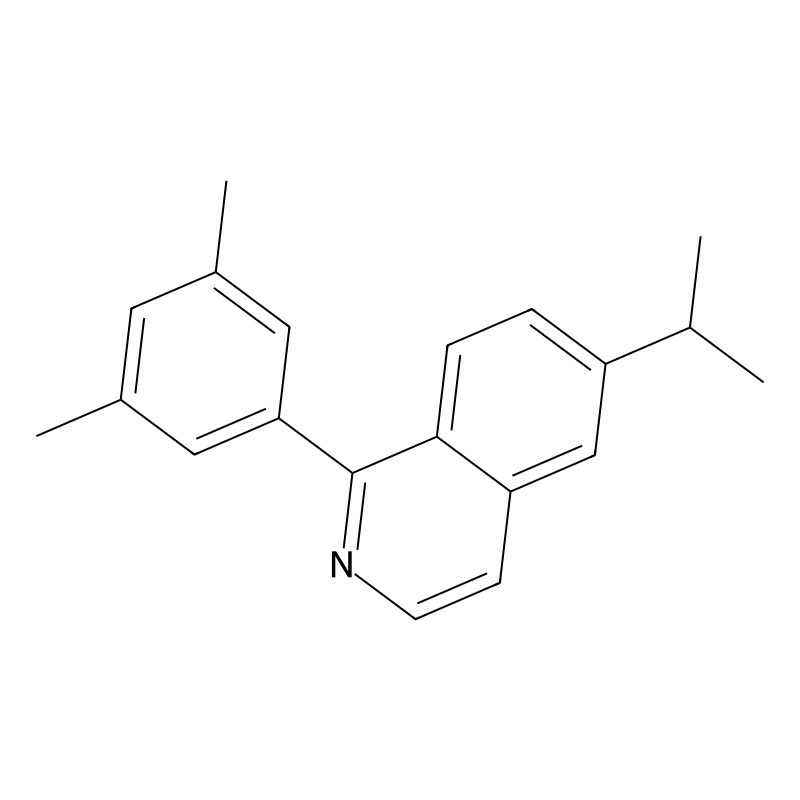1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis and Cyclizations of N- (2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines
Applications of 3,5-Dimethylphenyl isocyanate
Scientific Field: This compound is used in the field of Chiral Chromatography.
Application Summary: 3,5-Dimethylphenyl isocyanate is used for linking with oligosaccharides and cyclodextrins for chiral chromatography stationary phases .
Applications of 3,5-Dimethylphenyl isocyanate
Scientific Field: This compound is used in the field of Chemical Synthesis.
Application Summary: 3,5-Dimethylphenyl isocyanate is used in the synthesis of various organic compounds .
Applications of 3,5-Dimethylphenol
Scientific Field: This compound is used in the field of Organic Chemistry.
Application Summary: 3,5-Dimethylphenol is used in the synthesis of various organic compounds .
1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline is an organic compound characterized by its isoquinoline structure, which consists of a fused benzene and pyridine ring. This compound has the molecular formula C20H21N and a molecular weight of approximately 291.39 g/mol. Its structure features a dimethylphenyl group at the 1-position and an isopropyl group at the 6-position of the isoquinoline framework, contributing to its unique chemical properties and potential biological activities .
Currently, there is no scientific research available on the mechanism of action of DMPIQ.
- Potential for skin and eye irritation due to its organic nature.
- Potential for unknown toxicity until further studies are conducted.
The chemical reactivity of 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline can be explored through various synthetic pathways. Isoquinolines are known to undergo electrophilic aromatic substitution reactions due to the electron-rich nature of the isoquinoline ring. Additionally, they can participate in nucleophilic substitutions and cycloaddition reactions, particularly when functionalized at the nitrogen atom or other reactive positions on the ring .
For example, isoquinoline derivatives can be synthesized through Povarov reactions involving electron-rich alkenes, leading to complex polycyclic structures that retain the isoquinoline core .
Isoquinoline derivatives have been extensively studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. Research indicates that 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline may exhibit significant biological activity due to its structural features. Compounds with similar isoquinoline backbones have shown efficacy against various pathogens and cancer cell lines . The specific biological activity of this compound remains to be fully elucidated but is likely influenced by its substituents.
Synthesis methods for 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline typically involve multi-step processes:
- Starting Materials: The synthesis often begins with readily available precursors such as substituted anilines and ketones.
- Cyclization: A key step is the cyclization reaction that forms the isoquinoline structure, often achieved through heating or using specific catalysts.
- Functionalization: Subsequent steps may involve further functionalization to introduce the dimethylphenyl and isopropyl groups.
For instance, one possible synthesis route could involve a Povarov reaction using appropriate alkynes and amines under acidic conditions to yield the desired isoquinoline derivative .
The applications of 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline span various fields:
- Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug discovery efforts targeting infectious diseases or cancers.
- Chemical Research: This compound can also be utilized in synthetic organic chemistry as a building block for more complex molecular architectures.
Interaction studies of isoquinoline derivatives often focus on their binding affinities with various biological targets such as receptors and enzymes. Preliminary studies suggest that compounds with similar structures can interact with multiple biological pathways, potentially influencing pharmacodynamics and pharmacokinetics. Further research is necessary to clarify how 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline interacts with specific targets within biological systems .
Several compounds share structural similarities with 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methylisoquinoline | Methyl group at position 1 | Simpler structure; less steric hindrance |
| 3-(3′-Biphenyl)isoquinoline | Biphenyl substituent at position 3 | Enhanced lipophilicity; greater antibacterial activity |
| 2-Methyl-isoquinoline | Methyl group at position 2 | Different position affects reactivity |
| Berberine | Natural product; contains a quaternary ammonium group | Known for its wide range of biological activities |
The uniqueness of 1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline lies in its specific substitution pattern which may influence its reactivity and biological interactions differently compared to these compounds.








